N-Ethylpiperidin-4-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-Ethylpiperidin-4-amine” can be analyzed using various techniques such as X-ray crystallography , NMR data analysis , and 3D visualization programs like VESTA .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be evaluated using molecular dynamics simulations .Scientific Research Applications
Synthetic Chemistry and Organic Synthesis : A study describes the enantiospecific synthesis of a compound closely related to N-Ethylpiperidin-4-amine, indicating its importance in synthetic chemistry, particularly for creating specific molecular configurations (Reilly, Anthony, & Gallagher, 2003).
Inhibition of Nitrosation : Research on the nitrosation of various piperidines, including those structurally similar to this compound, has been conducted. This study highlights the potential of these compounds in blocking the formation of N-nitroso compounds, which is significant in understanding chemical reactions and potentially in pharmaceuticals (González-Mancebo, Calle, García-Santos, & Casado, 1997).
PAF-Receptor Antagonists : A paper discusses the synthesis of 4-aminopiperidines, structurally similar to this compound, as PAF-receptor antagonists. This has implications for their potential use in medicinal chemistry (Benmehdi, Lamouri, Serradji, Pallois, & Heymans, 2008).
Oxidation Reactions : Another study explores the oxidation of cyclic amines, including compounds similar to this compound, by molybdenum(II) and tungsten(II) halocarbonyls. This research is essential in understanding complex chemical processes and their applications in various industries (Muriithi, Onindo, Mbuvi, & Andala, 2013).
Carbon Capture Applications : A study highlights the use of N-Ethylpiperidine in improving the energy efficiency of post-combustion carbon capture (PCC) processes. This indicates its potential role in environmental technology and sustainability (Zhang, Qiao, & Agar, 2012).
Antimicrobial Activity : Research on the modification of materials with a compound structurally similar to this compound demonstrates antimicrobial properties. This can be significant in developing new materials for medical and water treatment applications (Barnes, Liang, Worley, Lee, Broughton, & Huang, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
N-Ethylpiperidin-4-amine is a derivative of piperidine . Piperidine derivatives are known to have a wide range of biological activities and are used in various therapeutic applications . .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different therapeutic effects
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways, leading to their wide range of biological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that they can have various molecular and cellular effects .
Properties
IUPAC Name |
N-ethylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-9-7-3-5-8-6-4-7/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARJMVYCDHQKCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593238 | |
Record name | N-Ethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62751-62-6 | |
Record name | N-Ethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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